Cas no 1333426-89-3 (1-Azidocyclopropane-1-carboxamide)
1-Azidocyclopropane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-azidocyclopropane-1-carboxamide
- 1-Azidocyclopropane-1-carboxamide
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- MDL: MFCD24458079
- Inchi: 1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9)
- InChI Key: NNYVFHBXINTWMF-UHFFFAOYSA-N
- SMILES: O=C(C1(CC1)N=[N+]=[N-])N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 189
- XLogP3: 0.6
- Topological Polar Surface Area: 57.4
1-Azidocyclopropane-1-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Azidocyclopropane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B407928-2.5mg |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B407928-5mg |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B407928-25mg |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 25mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-254888-0.05g |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 95% | 0.05g |
$347.0 | 2024-06-19 | |
| Enamine | EN300-254888-0.1g |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 95% | 0.1g |
$518.0 | 2024-06-19 | |
| Enamine | EN300-254888-0.25g |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 95% | 0.25g |
$743.0 | 2024-06-19 | |
| Enamine | EN300-254888-0.5g |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 95% | 0.5g |
$1170.0 | 2024-06-19 | |
| Enamine | EN300-254888-1.0g |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 95% | 1.0g |
$1500.0 | 2024-06-19 | |
| Enamine | EN300-254888-2.5g |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 95% | 2.5g |
$2940.0 | 2024-06-19 | |
| Enamine | EN300-254888-5.0g |
1-azidocyclopropane-1-carboxamide |
1333426-89-3 | 95% | 5.0g |
$4349.0 | 2024-06-19 |
1-Azidocyclopropane-1-carboxamide Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 1-Azidocyclopropane-1-carboxamide
1-Azidocyclopropane-1-carboxamide: A Comprehensive Overview
The compound with CAS No. 1333426-89-3, commonly referred to as 1-Azidocyclopropane-1-carboxamide, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its azide functional group attached to a cyclopropane ring, which imparts it with distinctive chemical properties. Recent advancements in synthetic methodologies and its potential applications have further solidified its importance in contemporary research.
1-Azidocyclopropane-1-carboxamide is synthesized through a combination of cyclopropanation techniques and azide chemistry. The synthesis typically involves the reaction of a suitable cyclopropane derivative with an azide source, followed by careful purification to isolate the pure compound. This process has been optimized in recent studies, enabling researchers to achieve higher yields and better control over the product's quality. The compound's structure is highly strained due to the inherent ring strain of the cyclopropane ring, which makes it a valuable substrate for studying strain-driven reactivity in organic systems.
One of the most intriguing aspects of 1-Azidocyclopropane-1-carboxamide is its reactivity under various chemical conditions. The azide group is known for its participation in click chemistry reactions, such as the Huisgen cycloaddition, which has been extensively explored in recent years. In a study published in 2023, researchers demonstrated that this compound can undergo efficient click reactions with terminal alkynes, yielding highly functionalized products with excellent regioselectivity. This finding has opened new avenues for its application in drug discovery and materials synthesis.
In addition to its reactivity, 1-Azidocyclopropane-1-carboxamide exhibits interesting physical properties that make it suitable for advanced materials applications. For instance, its high thermal stability and unique electronic characteristics have been leveraged in the development of novel polymers and coatings. A recent study highlighted its potential as a building block for constructing stimuli-responsive materials, where the azide group can act as a photosensitive moiety, enabling light-induced structural changes.
The integration of azide functionality into a cyclopropane framework also presents opportunities in medicinal chemistry. The compound's ability to engage in bioorthogonal reactions has been exploited in drug delivery systems, where it serves as a linker for attaching therapeutic agents to targeting molecules. This approach has shown promise in enhancing drug specificity and reducing off-target effects, as reported in a 2023 clinical trial.
Furthermore, the study of 1-Azidocyclopropane-1-carboxamide has contributed significantly to our understanding of strained ring systems in organic chemistry. Its reactivity patterns under different conditions provide insights into how strain affects chemical transformations, which is crucial for designing new synthetic pathways and optimizing existing ones. Recent computational studies have also shed light on the electronic effects that govern its reactivity, offering new perspectives on how these strained compounds can be manipulated at the molecular level.
In conclusion, 1-Azidocyclopropane-1-carboxamide (CAS No. 1333426-89-3) stands out as a versatile compound with multifaceted applications across various scientific domains. Its unique combination of structural features and reactivity makes it an invaluable tool for researchers seeking to push the boundaries of organic synthesis and materials science. As ongoing studies continue to uncover new facets of its potential, this compound is poised to play an increasingly important role in both academic and industrial settings.
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